molecular formula C8H17ClSi B13174112 {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane

Cat. No.: B13174112
M. Wt: 176.76 g/mol
InChI Key: VJCMBCQTLKKCQW-UHFFFAOYSA-N
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Description

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclopropylmethyl chloride+Trimethylsilyl chlorideNaH[1-(Chloromethyl)cyclopropyl]methyltrimethylsilane\text{Cyclopropylmethyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{this compound} Cyclopropylmethyl chloride+Trimethylsilyl chlorideNaH​[1-(Chloromethyl)cyclopropyl]methyltrimethylsilane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the chloromethyl group.

Major Products Formed

    Substitution Products: Derivatives with azido, cyano, or other functional groups.

    Oxidation Products: Compounds with hydroxyl or carbonyl functionalities.

    Reduction Products: Methyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group is known to impart stability and rigidity to molecules, which can be beneficial in drug design.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane involves its ability to participate in a range of chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can be cleaved under acidic conditions to reveal reactive sites. These properties enable the compound to act as a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
  • {[1-(Iodomethyl)cyclopropyl]methyl}trimethylsilane
  • {[1-(Hydroxymethyl)cyclopropyl]methyl}trimethylsilane

Uniqueness

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is less reactive but more stable, making it suitable for controlled reactions. The hydroxymethyl analog, on the other hand, is more reactive but less stable, limiting its use in certain applications.

Properties

Molecular Formula

C8H17ClSi

Molecular Weight

176.76 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]methyl-trimethylsilane

InChI

InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3

InChI Key

VJCMBCQTLKKCQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CC1)CCl

Origin of Product

United States

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